N-Nitroso-N-methylcyclohexylamine
Overview
Description
N-Nitroso-N-methylcyclohexylamine is a highly toxic organic compound and a suspected human carcinogen. It is chemically represented as N-Cyclohexyl-N-methylnitrous amide and has the molecular formula C7H14N2O . This compound is primarily used in analytical method development, method validation, and quality control applications for pharmaceutical products .
Mechanism of Action
Target of Action
N-Nitroso-N-methylcyclohexylamine is a member of the N-nitroso compounds . These compounds are known to interact with DNA of target tissues
Mode of Action
The mode of action of N-nitroso compounds, including this compound, involves the formation of reactive intermediates . These intermediates can be formed by spontaneous decomposition or metabolic activation . The electrophiles subsequently react with DNA of target tissues to form altered bases .
Biochemical Pathways
It is known that n-nitroso compounds can lead to the initiation of carcinogenesis through their interaction with dna .
Result of Action
This compound, like many N-nitroso compounds, is a potential carcinogen . It has been reported to cause toxic effects upon ingestion, intravenous, and intraperitoneal routes . Experimental data suggest tumorigenic effects . When heated to decomposition, it emits toxic fumes of NOx .
Action Environment
The action of this compound, like other N-nitroso compounds, can be influenced by environmental factors. For instance, these compounds can be easily formed in the acid of the stomach from ingested nitrite and amino compounds . They can also be formed, but less readily, in nonacidic conditions when catalysts or other suitable agents are present .
Biochemical Analysis
Biochemical Properties
N-Nitroso-N-methylcyclohexylamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA, proteins, and other cellular components, resulting in various biochemical effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways and the induction of apoptosis in certain cell types. Additionally, this compound can cause DNA damage, leading to mutations and potentially contributing to carcinogenesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can bind to DNA, leading to the formation of DNA adducts and subsequent mutations. This compound can also inhibit or activate various enzymes, affecting cellular processes such as DNA repair, apoptosis, and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative DNA damage and increased risk of carcinogenesis. Additionally, the degradation products of this compound may also contribute to its biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause minimal or no observable effects. At higher doses, this compound can induce significant toxic effects, including liver damage, DNA mutations, and tumor formation. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the conversion of this compound into reactive intermediates that can interact with cellular components. The metabolic activation of this compound is a key step in its mechanism of action, leading to the formation of DNA adducts and other biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the nucleus, for example, can enhance its interaction with DNA and increase the likelihood of DNA adduct formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-N-methylcyclohexylamine is synthesized through the nitrosation of N-methylcyclohexylamine. The reaction typically involves the use of nitrous acid (HNO2) as the nitrosating agent. The process is carried out under acidic conditions to facilitate the formation of the nitroso group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-N-methylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N-methylcyclohexylamine.
Substitution: Formation of various substituted cyclohexylamines.
Scientific Research Applications
N-Nitroso-N-methylcyclohexylamine has several applications in scientific research:
Chemistry: Used in the study of nitrosation reactions and the development of analytical methods.
Biology: Investigated for its potential carcinogenic properties and its effects on biological systems.
Medicine: Utilized in the development and validation of pharmaceutical products.
Industry: Employed in quality control processes for the production of nitrosamines
Comparison with Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
- N-Nitrosopyrrolidine
Comparison: N-Nitroso-N-methylcyclohexylamine is unique due to its specific structure, which includes a cyclohexyl ring and a nitroso group. This structure influences its reactivity and biological effects. Compared to other nitrosamines, it has distinct carcinogenic properties and is used in specialized analytical applications .
Properties
IUPAC Name |
N-cyclohexyl-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(8-10)7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRHBQXJMQDNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202687 | |
Record name | N-Nitroso-N-methylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.02 [mmHg] | |
Record name | N-Nitrosomethylcyclohexylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21336 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5432-28-0 | |
Record name | N-Methyl-N-nitrosocyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5432-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Nitroso-N-methylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylmethylnitrosamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Nitroso-N-methylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-nitrosocyclohexanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSO-N-METHYLCYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVL0BT0AWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research suggest about the metabolic activation of N-Nitroso-N-methylcyclohexylamine (NMC) in relation to its carcinogenic properties?
A: The research involved comparing the carcinogenicity of NMC with its deuterium-labeled counterpart, NMC-d3, where deuterium replaces the hydrogen atoms in the methyl group. The study found no significant difference in the carcinogenicity between NMC and NMC-d3 in rats. [] This suggests that the oxidation of the methyl group in NMC is not a rate-limiting step in the development of esophageal tumors. In other words, the metabolic activation of NMC into its carcinogenic form likely doesn't heavily rely on the oxidation of the methyl group.
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